

Application Notes and Protocols for VU0453595

Stock Solution Preparation

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Compound of Interest

Compound Name: VU0453595

Cat. No.: B611752

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0453595 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR)[1][2][3][4]. It is a valuable research tool for studying the role of the M1 receptor in various physiological processes, particularly in the context of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease[1]. As a PAM, **VU0453595** enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. Notably, it lacks significant intrinsic agonist activity, which reduces the potential for over-activation of the M1 receptor and associated adverse effects. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of **VU0453595** stock solutions for both in vitro and in vivo applications.

Physicochemical Properties of VU0453595

A summary of the key physicochemical properties of **VU0453595** is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

Property	Value	Reference(s)
Molecular Weight	322.34 g/mol	
Chemical Formula	C ₁₈ H ₁₅ FN ₄ O	
CAS Number	1432436-13-9	
Appearance	Off-white to light yellow solid powder	
Purity	>98%	
Solubility	Soluble in DMSO (up to 100 mg/mL or 310.23 mM)	

Experimental Protocols

In Vitro Stock Solution Preparation

For in vitro experiments, such as cell-based assays or electrophysiology, **VU0453595** is typically dissolved in dimethyl sulfoxide (DMSO).

Materials:

- **VU0453595** powder
- Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)

Protocol:

- Preparation: Before starting, ensure that the **VU0453595** powder and DMSO are at room temperature. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO,

as the compound's solubility can be significantly affected by moisture.

- **Weighing:** Accurately weigh the desired amount of **VU0453595** powder using a calibrated analytical balance. Perform this in a chemical fume hood.
- **Dissolution:** Add the appropriate volume of DMSO to the vial containing the **VU0453595** powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.22 mg of **VU0453595** in 1 mL of DMSO.
- **Mixing:** Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- **Sonication (if necessary):** If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle heating may also be applied if precipitation occurs.
- **Storage:** Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- **Long-term Storage:** Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Stock Solution Preparation Table (for 1 mg of **VU0453595**):

Target Concentration (mM)	Volume of DMSO to Add (mL)
1	3.1023
5	0.6205
10	0.3102
50	0.0620
100	0.0310

In Vivo Formulation Preparation

For in vivo studies in animal models, a vehicle that is well-tolerated is required. Below are two common formulations for intraperitoneal (i.p.) or oral (p.o.) administration.

Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a concentration of at least 2.5 mg/mL (7.76 mM).

Materials:

- **VU0453595**
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Protocol:

- Initial Dissolution: Prepare a concentrated stock of **VU0453595** in DMSO (e.g., 25 mg/mL).
- Vehicle Preparation (per 1 mL): a. In a sterile tube, add 100 μ L of the **VU0453595** DMSO stock. b. Add 400 μ L of PEG300 and mix thoroughly. c. Add 50 μ L of Tween-80 and mix until the solution is homogeneous. d. Add 450 μ L of sterile saline to bring the final volume to 1 mL.
- Final Concentration: This procedure results in a 2.5 mg/mL solution of **VU0453595** in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Administration: The solution should be prepared fresh on the day of the experiment.

Formulation 2: DMSO/SBE- β -CD in Saline

This formulation also provides a solubility of at least 2.5 mg/mL (7.76 mM).

Materials:

- **VU0453595**
- DMSO

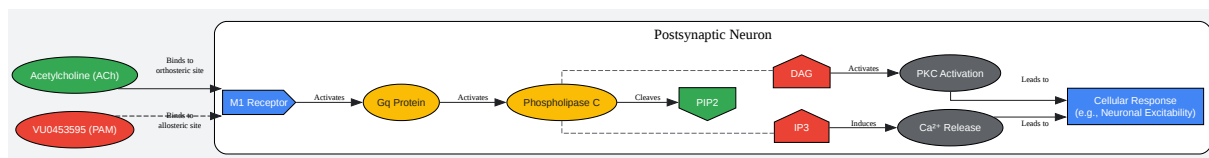
- SBE- β -CD (Sulfobutylether- β -cyclodextrin)
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Protocol:

- Initial Dissolution: Prepare a concentrated stock of **VU0453595** in DMSO (e.g., 25 mg/mL).
- Vehicle Preparation (per 1 mL): a. Prepare a 20% SBE- β -CD solution in sterile saline. b. In a sterile tube, add 100 μ L of the **VU0453595** DMSO stock. c. Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Final Concentration: This yields a 2.5 mg/mL solution of **VU0453595** in a vehicle of 10% DMSO and 90% (20% SBE- β -CD in saline).
- Administration: Prepare fresh before use. Another study has also reported using 20% β -cyclodextrin as a vehicle for oral administration in rats.

Visualizations

Signaling Pathway of M1 Receptor and VU0453595



In Vitro Stock Preparation

1. Weigh VU0453595 Powder
2. Add Anhydrous DMSO
3. Vortex / Sonicate until dissolved
4. Aliquot into single-use tubes
5. Store at -20°C or -80°C

In Vivo Formulation

1. Prepare concentrated VU0453595 stock in DMSO
2. Prepare vehicle components (e.g., PEG300, Tween-80, Saline)
3. Combine DMSO stock with vehicle components
4. Mix thoroughly
5. Use immediately

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